4-Bromo-2-ethylphenol
Overview
Description
Synthesis Analysis
The synthesis of related bromophenol derivatives often involves bromination reactions under specific conditions to introduce bromine atoms into the phenol ring. For instance, one approach for synthesizing bromophenol derivatives involves oxidative bromination at low temperatures, yielding high product purity and significant yields (Ren Qun-xiang, 2004). Another method reported involves the use of diethyl bromomalonate or diethyl dibromomalonate for the efficient synthesis of substituted 4-bromophenols, highlighting the versatility and regioselectivity of bromination techniques (G. Coumbarides et al., 2001).
Molecular Structure Analysis
The molecular structure of bromophenol derivatives has been extensively studied using various spectroscopic and computational methods. Techniques such as FT-IR, UV–Vis spectroscopy, and X-ray diffraction are commonly employed for characterizing these compounds. For example, a study on a similar bromophenol compound utilized X-ray diffraction and DFT calculations to analyze its molecular structure, revealing insights into its geometrical configuration and electronic properties (A. D. Khalaji et al., 2017).
Chemical Reactions and Properties
Bromophenols participate in various chemical reactions, including coupling and bromination reactions. Their reactivity is influenced by the bromine atom, which can undergo nucleophilic substitution or act as an electrophilic site for further chemical modifications. The presence of the ethyl group and phenol moiety also contributes to the compound's reactivity, enabling a range of chemical transformations (Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate, G. Coumbarides et al., 2001).
Physical Properties Analysis
The physical properties of 4-Bromo-2-ethylphenol, such as melting point, solubility, and density, are crucial for its application in various domains. These properties are influenced by the molecular structure, particularly the bromine and ethyl groups' positions on the phenol ring. Although specific data on 4-Bromo-2-ethylphenol was not directly found, analogous compounds exhibit distinct physical properties that can be studied to infer those of 4-Bromo-2-ethylphenol.
Chemical Properties Analysis
The chemical properties of 4-Bromo-2-ethylphenol, including acidity, reactivity towards nucleophiles or electrophiles, and participation in oxidative or reductive processes, are shaped by its functional groups. The bromine atom and the phenolic OH group play significant roles in determining its chemical behavior, making it a versatile intermediate in organic synthesis (G. Coumbarides et al., 2001).
Scientific Research Applications
DNA Binding Agent : A synthesized compound related to 4-Bromo-2-ethylphenol shows potential as a DNA binding agent, which could be useful in nucleic acid synthesis and DNA repair (Demircioğlu et al., 2019).
Chemical Synthesis : Ethyl 4-bromoacetoacetate reacts with phenol to produce compounds like coumarins and 3-benzo[b]furanacetates, which are significant in chemical synthesis (Kimura et al., 1982).
Antioxidant Activity : Bromophenols derived from the red algae Vertebrata lanosa, which are structurally related to 4-Bromo-2-ethylphenol, exhibit potent antioxidant activity. These compounds could have applications in cellular antioxidant therapies (Olsen et al., 2013).
Natural Antioxidants : Bromophenols from the marine red alga Rhodomela confervoides, similar in structure to 4-Bromo-2-ethylphenol, show strong scavenging activity against radicals, suggesting potential use as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).
Pharmaceutical Applications : Ethyl 4-bromo-2-butenoate, which can be derived from similar bromophenols, is identified as a promising intermediate in medicine with high yield and purity, suitable for pharmaceutical applications (Ning, 2002).
Biochemical Pathways : Studies have successfully constructed biosynthetic pathways in Escherichia coli for producing 4-ethylphenol from simple sugars, potentially leading to large-scale industrial applications (Zhang et al., 2020).
Anticancer Properties : A novel bromophenol derivative, BOS-102, shows excellent anticancer activities in human lung cancer cells, indicating the potential of bromophenols in cancer treatment (Guo et al., 2018).
Water Detoxification : The electrochemical reduction and oxidation of 4-bromophenol with specific catalytic cathodes effectively remove the compound from water, highlighting its role in environmental detoxification processes (Xu et al., 2018).
Safety And Hazards
4-Bromo-2-ethylphenol is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has the signal word “Danger” and the hazard statement H301, which indicates that it is toxic if swallowed . The precautionary statements include P301 + P310 + P330, which advise to call a poison center or doctor if the compound is swallowed, and to rinse the mouth .
Future Directions
properties
IUPAC Name |
4-bromo-2-ethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAADQMBQYSOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172409 | |
Record name | Phenol, 4-bromo-2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethylphenol | |
CAS RN |
18980-21-7 | |
Record name | 4-Bromo-2-ethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18980-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-bromo-2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018980217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-bromo-2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-ethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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